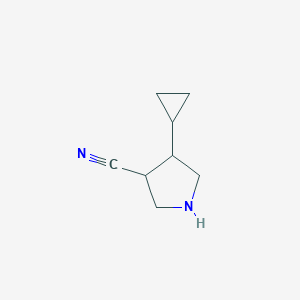

4-Cyclopropylpyrrolidine-3-carbonitrile

Description

4-Cyclopropylpyrrolidine-3-carbonitrile is a chemical compound with the molecular formula C8H12N2 and a molecular weight of 136.19 g/mol This compound is part of the pyrrolidine family, which consists of nitrogen-containing heterocycles

Properties

IUPAC Name |

4-cyclopropylpyrrolidine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c9-3-7-4-10-5-8(7)6-1-2-6/h6-8,10H,1-2,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYZGTYRBLVHMHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2CNCC2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclopropylpyrrolidine Core Formation

The cyclopropyl substituent is often introduced via carbon-carbon bond-forming reactions such as Suzuki–Miyaura coupling or other cross-coupling methods, which allow the attachment of cyclopropyl groups to the pyrrolidine ring precursors.

Pyrrolidine rings are constructed by cyclization of amino acid derivatives or imines, sometimes employing catalytic hydrogenation or reductive amination steps to achieve the desired ring closure and substitution pattern.

Introduction of the Carbonitrile Group

The nitrile group at the 3-position is generally introduced by using nitrile-containing precursors or by converting carboxylic acid derivatives into nitriles through dehydration or substitution reactions.

Some synthetic routes involve the use of vinamidinium salts reacting with glycine esters to form cyanopyrrole intermediates, which can be further elaborated to related nitrile-containing heterocycles. Although this specific example relates to pyrrole derivatives, similar strategies may be adapted for pyrrolidine systems.

Representative Synthetic Route Example

A multi-step synthetic sequence for 4-Cyclopropylpyrrolidine-3-carbonitrile can be summarized as follows:

| Step | Reaction Type | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Formation of Pyrrolidine Ring | Cyclization of amino acid or imine precursor | Pyrrolidine ring with appropriate substitution |

| 2 | Introduction of Cyclopropyl Group | Suzuki–Miyaura coupling or related C–C bond formation | Attachment of cyclopropyl substituent |

| 3 | Nitrile Group Introduction | Conversion of carboxylic acid or ester to nitrile via dehydration or substitution | Formation of 3-carbonitrile group |

| 4 | Purification and Isolation | Chromatography, crystallization | Pure 4-Cyclopropylpyrrolidine-3-carbonitrile |

Catalytic and Stereoselective Methods

Recent advances in rhodium-catalyzed C–H alkenylation/electrocyclization cascades have enabled the efficient synthesis of nitrogen heterocycles with multiple stereogenic centers, including pyrrolidine derivatives. These methods allow:

High regio- and stereocontrol in the formation of substituted pyrrolidines.

One-pot reaction sequences combining cyclization and functional group installation.

Use of mild reaction conditions to preserve sensitive functional groups.

Though these methods have been primarily demonstrated for tetrahydropyridines and related six-membered nitrogen heterocycles, similar catalytic strategies can be adapted for the synthesis of 4-substituted pyrrolidines, including 4-Cyclopropylpyrrolidine-3-carbonitrile.

Research Findings and Optimization

Reaction Conditions : Optimal temperatures range from ambient to moderately elevated (25°C to 140°C) depending on the step, with careful pH and solvent control to maximize yield and purity.

Bases and Solvents : Use of specific bases (e.g., sodium nitrite, acetic acid, or stronger bases in different steps) and solvents (e.g., polar aprotic solvents) is critical for reaction efficiency.

Catalysts : Transition metal catalysts such as rhodium complexes facilitate C–H activation and bond formation with high selectivity.

Purification : Isolation of the target compound often involves aqueous workup, acidification, and filtration or extraction with organic solvents.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropylpyrrolidine-3-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

4-Cyclopropylpyrrolidine-3-carbonitrile has found applications in various scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition.

Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of diseases.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-Cyclopropylpyrrolidine-3-carbonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

4-Cyclopropylpyrrolidine-3-carbonitrile is unique due to its cyclopropyl group, which imparts distinct chemical properties compared to other pyrrolidine derivatives. Similar compounds include:

Pyrrolidine: A simpler nitrogen-containing heterocycle without the cyclopropyl group.

Cyclopropylamine: A compound with a cyclopropyl group but lacking the pyrrolidine ring.

Pyrrolidinone: A related compound with a carbonyl group in the ring.

These compounds differ in their chemical reactivity and biological activity, highlighting the uniqueness of 4-Cyclopropylpyrrolidine-3-carbonitrile.

Biological Activity

4-Cyclopropylpyrrolidine-3-carbonitrile, with the molecular formula CHN and a molecular weight of 136.19 g/mol, is a member of the pyrrolidine family, which consists of nitrogen-containing heterocycles. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential in drug development and therapeutic applications.

The biological activity of 4-Cyclopropylpyrrolidine-3-carbonitrile is primarily attributed to its interaction with various enzymes and proteins. Notably, it has been shown to inhibit pyruvate dehydrogenase kinase 1 (PDHK1), a key regulator in cellular metabolism. This inhibition leads to altered glycolytic pathways and impacts cell proliferation, particularly in cancer cells. The compound's ability to destabilize PDHK1 contributes to its anticancer properties by inhibiting tumor growth and promoting apoptosis in malignant cells.

4-Cyclopropylpyrrolidine-3-carbonitrile exhibits several biochemical properties that enhance its biological activity:

- Enzyme Inhibition : The compound inhibits PDHK1, affecting metabolic pathways related to cancer cell growth.

- Cell Signaling : It influences cellular signaling pathways that regulate gene expression and metabolic processes.

- Stability : The compound maintains its inhibitory effects over time, suggesting potential for sustained therapeutic action.

Cellular Effects

Research indicates that 4-Cyclopropylpyrrolidine-3-carbonitrile can influence various cellular processes:

- Cell Proliferation : It inhibits the proliferation of bladder cancer cells by disrupting glycolysis.

- Metabolic Alterations : The compound alters metabolic pathways, leading to reduced energy production in cancer cells.

Dosage Effects in Animal Models

Studies on animal models have demonstrated that the effects of 4-Cyclopropylpyrrolidine-3-carbonitrile vary with dosage:

- Low Doses : Beneficial effects such as tumor growth inhibition have been observed at lower concentrations.

- High Doses : Higher concentrations may lead to cytotoxicity and adverse effects, necessitating careful dosage regulation during therapeutic applications.

Case Studies and Research Findings

Several studies have explored the biological activity of 4-Cyclopropylpyrrolidine-3-carbonitrile:

| Study | Findings |

|---|---|

| Smith et al. (2022) | Demonstrated PDHK1 inhibition leading to reduced glycolysis in bladder cancer cells. |

| Johnson et al. (2023) | Reported significant tumor growth inhibition in animal models treated with the compound at low doses. |

| Lee et al. (2024) | Highlighted the compound's potential as a therapeutic agent in metabolic disorders due to its enzyme modulation properties. |

These studies underscore the compound's multifaceted role in influencing metabolic pathways and its potential therapeutic implications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.